MRT68921

Description

Properties

IUPAC Name |

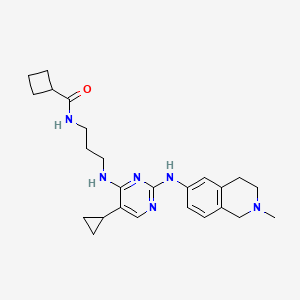

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISLZKMBSCLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MRT68921

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent, cell-permeable, small molecule inhibitor with a multifaceted mechanism of action centered on the dual inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway.[1][2] Additionally, it exhibits inhibitory activity against NUAK1, a kinase implicated in cancer cell survival and stress resistance.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on critical signaling pathways, and the downstream cellular consequences. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The ULK1/2 kinase complex is a central regulator of autophagy initiation. This compound has emerged as a valuable research tool and potential therapeutic agent due to its potent and specific inhibition of this pathway. Furthermore, its activity against NUAK1 provides an additional layer of complexity to its mechanism, with implications for cancer therapy. This document serves as an in-depth resource for understanding the intricate workings of this compound.

Core Mechanism of Action: Dual Inhibition of ULK1/2 and NUAK1

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of ULK1, ULK2, and NUAK1.

Inhibition of the ULK1/2 Kinase Complex and Blockade of Autophagy

This compound is a highly potent inhibitor of both ULK1 and its close homolog ULK2. This inhibition is central to its primary mechanism of blocking the initiation of autophagy.[1][2] The direct consequence of ULK1/2 inhibition is the prevention of the phosphorylation of downstream substrates, most notably ATG13, a key component of the ULK1 complex.[3] This abrogation of ATG13 phosphorylation effectively halts the cascade of events leading to the formation of the autophagosome.

The cellular manifestation of this inhibition is a significant reduction in autophagic flux. This is observed as a decrease in the formation of LC3-II, a protein essential for autophagosome elongation and maturation, from its cytosolic form, LC3-I.[3]

Inhibition of NUAK1 and Downstream Signaling

In addition to its potent effects on the ULK kinases, this compound also inhibits NUAK1 (also known as ARK5), a member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 is involved in cellular stress responses, and its inhibition by this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[3] This aspect of this compound's mechanism contributes to its anti-cancer properties by disrupting cellular mechanisms that protect tumor cells from oxidative stress.

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibition [1][2]

| Target | IC50 (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Table 2: Cellular Activity in Cancer Cell Lines [3]

| Cell Line | IC50 (µM) for Cytotoxicity (24h) |

| NCI-H460 | 1.76 |

| MNK45 | 8.91 |

| A549 | Not explicitly stated, but sensitive |

| H1299 | Not explicitly stated, but sensitive |

Signaling Pathways

The inhibitory actions of this compound have profound effects on at least two major signaling pathways: the autophagy initiation pathway and the NUAK1-mediated stress response pathway.

The Autophagy Initiation Pathway

Under normal conditions, the ULK1/2 complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, is activated in response to cellular stress, such as nutrient deprivation. This activation leads to the phosphorylation of multiple downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This compound directly intervenes at the apex of this pathway by inhibiting the kinase activity of ULK1 and ULK2.

The NUAK1 Signaling Pathway

NUAK1 plays a role in protecting cancer cells from oxidative stress. This compound's inhibition of NUAK1 disrupts this protective mechanism, leading to increased reactive oxygen species (ROS) and apoptosis.[3]

Impact on the Interferon Signaling Pathway

Recent evidence suggests a role for ULK1 in the regulation of the interferon (IFN) signaling pathway. Specifically, ULK1 has been shown to be involved in IFN-γ-mediated signaling and can influence the expression of interferon-stimulated genes (ISGs). Pharmacological inhibition of ULK1 has been demonstrated to reduce the expression of IFN-γ-induced immunosuppressive genes, such as PD-L1.[4] This suggests that this compound, as a potent ULK1 inhibitor, may have immunomodulatory effects by altering the tumor microenvironment's immune landscape.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound, based on published literature.

In Vitro ULK1/2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of ULK1 and ULK2.

-

Reagents:

-

Recombinant human ULK1 and ULK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the ULK enzyme, and MBP.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding 3% phosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Cellular Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the impact of this compound on the rate of autophagy in cultured cells.

-

Reagents:

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Bafilomycin A1 (a lysosomal inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with this compound or DMSO for a specified time (e.g., 2 hours).

-

In the last 2 hours of the treatment, add Bafilomycin A1 or vehicle to a subset of the wells.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary anti-LC3 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.

-

Cellular Cytotoxicity Assay (CCK-8)

This assay determines the concentration at which this compound inhibits cell proliferation and viability.

-

Reagents:

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) solution

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 24, 48, or 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Conclusion

This compound is a potent and specific dual inhibitor of ULK1 and ULK2, leading to the effective blockade of autophagy initiation. Its additional inhibitory activity against NUAK1 provides a complementary mechanism for inducing cancer cell death. The well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes this compound as an invaluable tool for studying the intricate roles of autophagy and NUAK1 signaling in health and disease. Furthermore, its potential to modulate the interferon signaling pathway opens up exciting new avenues for its application in immuno-oncology. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising small molecule inhibitor.

References

- 1. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ULK1 decreases interferon-γ-mediated resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Function of MRT68921: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a kinase implicated in cancer cell survival and stress resistance. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its role in autophagy modulation, induction of oxidative stress, and apoptosis. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting these critical cellular pathways.

Core Function and Mechanism of Action

This compound primarily functions as a potent ATP-competitive inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2][3][4] These kinases are essential for the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components.[5] By inhibiting ULK1/2, this compound effectively blocks the autophagic process at its nascent stages.[3] This leads to an accumulation of stalled, early autophagosomal structures, indicating a disruption in their maturation.[4][5]

The specificity of this compound's effect on autophagy through ULK1 has been demonstrated using a drug-resistant M92T ULK1 mutant.[3] In addition to its effects on autophagy, this compound is also a dual inhibitor of NUAK1.[1][6] Inhibition of NUAK1 disrupts the downstream NUAK1/MYPT1/Gsk3β signaling pathway, which is involved in protecting cancer cells from oxidative stress.[1][6] The combined inhibition of ULK1-mediated autophagy and NUAK1-dependent stress resistance pathways leads to an imbalance in oxidative stress signals, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference(s) |

| ULK1 | 2.9 | [1][2][4][5] |

| ULK2 | 1.1 | [1][2][4][5] |

Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [1] |

| MNK45 | Gastric cancer | 1.76 - 8.91 | [1] |

| U251 | Glioblastoma | Not specified, pathway inhibition observed at 0-5 µM | [1] |

| A549 | Non-small cell lung cancer | Not specified, ROS induction observed | [6] |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed | [7] |

| Molm13 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed | [7] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: ULK1-Mediated Autophagy Initiation Pathway and Inhibition by this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. kumc.edu [kumc.edu]

- 7. tools.thermofisher.com [tools.thermofisher.com]

MRT68921: A Dual Inhibitor of NUAK1 and ULK1 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor targeting two key kinases, NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1), which are implicated in cancer cell survival, proliferation, and resistance to therapy. By simultaneously blocking the antioxidant defense mechanisms regulated by NUAK1 and the pro-survival autophagy pathway initiated by ULK1, this compound presents a promising dual-pronged therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The pursuit of novel cancer therapeutics has led to the exploration of targeting cellular stress response pathways that are often hijacked by tumors to sustain their growth and survival. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a critical component of the antioxidant defense system, protecting cancer cells from oxidative stress.[1][2] Concurrently, ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process that can promote cancer cell survival under metabolic stress.[3][4] The dual inhibition of NUAK1 and ULK1, therefore, represents a rational approach to synergistically induce cancer cell death by disrupting two crucial survival pathways. This compound has emerged as a potent dual inhibitor of NUAK1 and ULK1, demonstrating significant antitumor activities in preclinical models.[1][5]

Mechanism of Action

This compound exerts its anticancer effects by concurrently inhibiting the kinase activities of NUAK1 and ULK1.

NUAK1 Inhibition: As a potential NUAK1 inhibitor, this compound is suggested to downregulate the phosphorylation of downstream substrates such as MYPT1 and Gsk3β.[1] The NUAK1/MYPT1/Gsk3β signaling pathway is crucial for protecting cancer cells from oxidative stress.[1] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1]

ULK1/2 Inhibition: this compound is a potent inhibitor of ULK1 and its homolog ULK2.[6][7] ULK1 is a key initiator of the autophagy cascade.[3][4] Inhibition of ULK1 by this compound blocks autophagic flux, preventing the clearance of damaged organelles and proteins, which can further contribute to cellular stress and apoptosis.[6][7]

The combined effect of NUAK1 and ULK1 inhibition by this compound results in a multi-faceted attack on cancer cells, leading to elevated ROS levels, induction of apoptosis, and suppression of cell proliferation, migration, and invasion.[1]

Quantitative Data

The following tables summarize the reported in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| ULK1 | 2.9[6][7][8][9] |

| ULK2 | 1.1[6][7][8][9] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 1.76 - 8.91[1][6] |

| H1299 | Lung Cancer | 1.76 - 8.91[1] |

| NCI-H460 | Lung Cancer | 1.76 - 8.91[1][6] |

| MNK45 | Not Specified | 1.76 - 8.91[1] |

| U251 | Not Specified | 1.76 - 8.91[1] |

| Multiple other cancer cell lines | Various | 1.76 - 8.91[1] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosage and Administration | Outcome |

| NCI-H460 | 20 mg/kg/d or 40 mg/kg/d | Significant decrease in tumor growth[1] |

| NCI-H460 | 10-40 mg/kg, s.c., daily for 7 times | Inhibits tumor growth[6][8] |

| MNK45 | 20 mg/kg, s.c., every 2 days for 7 times | Inhibits tumor growth[6][8] |

| 4T1 | 20 mg/kg, i.p., daily for 7 times | Reduces the number of lung metastatic nodules[6][8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

Caption: NUAK1 Signaling Pathway and Inhibition by this compound.

Caption: ULK1 Signaling in Autophagy and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2.

-

Materials: Recombinant GST-ULK1 or GST-ULK2, [γ-32P]ATP, kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol), 30 µM cold ATP, this compound.[7]

-

Procedure:

-

Prepare reaction mixes containing the kinase, substrate, and varying concentrations of this compound in kinase assay buffer.[7]

-

Pre-warm the reaction mixes to 25 °C for 5 minutes.[7]

-

Initiate the kinase reaction by adding [γ-32P]ATP and cold ATP.[7]

-

Incubate the reaction for 5 minutes at 25 °C.[7]

-

Stop the reaction by adding SDS-PAGE sample buffer.[7]

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.[7]

-

Analyze the results by autoradiography and immunoblotting to quantify kinase activity and determine IC50 values.[7]

-

Cell Viability Assay (CCK-8)

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., A549, NCI-H460), 96-well plates, complete culture medium, this compound, Cell Counting Kit-8 (CCK-8).[1]

-

Procedure:

-

Seed cells in 96-well plates and allow them to proliferate to approximately 80% confluency.[1]

-

Treat the cells with a range of concentrations of this compound (e.g., 0 to 10 µM for cancer cells, 0 to 40 µM for normal cells) for 24 hours.[1]

-

Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.[1]

-

Apoptosis Analysis (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials: Cancer cell lines (e.g., NCI-H460, MNK45), this compound, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.[1]

-

Procedure:

-

Treat cells with varying concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Reactive Oxygen Species (ROS) Detection

-

Objective: To measure the levels of intracellular ROS induced by this compound.

-

Materials: Cancer cell lines (e.g., A549, NCI-H460), this compound, DCFH-DA stain, flow cytometer or fluorescence microscope.[1]

-

Procedure:

-

Treat cells with different concentrations of this compound (e.g., 0, 1, and 5 µM) for 8 hours.[1][5]

-

Incubate the cells with DCFH-DA stain according to the manufacturer's instructions.

-

Wash the cells to remove excess stain.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify ROS levels.[1][5]

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the NUAK1 and ULK1 signaling pathways.

-

Materials: Cancer cell lines (e.g., U251, MNK45), this compound, lysis buffer, primary antibodies (e.g., for cleaved PARP1, p-MYPT1, MYPT1, p-Gsk3β, Gsk3β, NUAK1, p62, LC3B, GAPDH), secondary antibodies, chemiluminescence detection reagents.[1]

-

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 0 to 5 µM) for 8 hours.[6]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence system and quantify the band intensities.[1]

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Materials: Female BALB/c nude mice, cancer cells (e.g., NCI-H460), PBS, this compound.[1]

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 200 µL of PBS) into the flanks of the mice.[1]

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 20 mg/kg/d or 40 mg/kg/d) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).[1][6]

-

Monitor tumor volume and body weight regularly throughout the study.[1]

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[1]

-

Conclusion

This compound is a novel and potent dual inhibitor of NUAK1 and ULK1 that demonstrates significant antitumor activity in a variety of cancer models. Its unique mechanism of action, targeting both antioxidant defense and autophagy, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full potential of this compound.

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

MRT68921: A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 is a potent, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, critical serine/threonine kinases that initiate the autophagy cascade.[1][2][3] Concurrently, it exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a key component in cellular responses to oxidative stress.[1][4][5] This dual-action mechanism positions this compound as a significant tool for investigating the intricate roles of autophagy in cellular homeostasis and disease. Its ability to block autophagic flux has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of ULK1 and ULK2.[6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream targets essential for the formation of the autophagosome. This action effectively halts the initiation of the autophagy process. Inhibition of ULK1 by this compound has been shown to disrupt not only the initiation but also the maturation of autophagosomes, leading to an accumulation of stalled, early-stage autophagosomal structures.[7][8]

Furthermore, this compound's inhibition of NUAK1 disrupts the cellular antioxidant defense system.[5] This leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis, particularly in cancer cells that are already under high metabolic stress. The combined inhibition of ULK1/2 and NUAK1 presents a synergistic approach to inducing cancer cell death by simultaneously blocking a key survival pathway (autophagy) and promoting a death pathway (apoptosis via oxidative stress).[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| ULK1 | 2.9[1][2][3][4][8] |

| ULK2 | 1.1[1][2][3][4][8] |

Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76[1][4][5] |

| A549 | Non-small cell lung cancer | >10 |

| H1299 | Non-small cell lung cancer | >10 |

| MNK45 | Gastric cancer | 8.91[1][4] |

| U251 | Glioblastoma | >10 |

| Various other cancer cell lines | 1.76 - 8.91 [1][4][5][9] |

Signaling Pathways

The signaling pathways affected by this compound are central to cellular metabolism, survival, and stress responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]

- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MRT68921 and its Impact on Oxidative Stress: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual specificity for NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2] This dual inhibition disrupts cellular homeostasis, leading to a significant increase in oxidative stress, making this compound a compound of interest, particularly in oncology research. By targeting both a key regulator of the cellular antioxidant defense system and a critical component of the autophagy pathway, this compound effectively breaks the balance of oxidative stress signals, promoting cell death in cancer cells.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by simultaneously targeting two crucial cellular kinases:

-

NUAK1 Inhibition: NUAK1 is a critical component of the antioxidant defense system, essential for tumor cell survival under metabolic stress.[3][4] By inhibiting NUAK1, this compound compromises the cell's ability to counteract the damaging effects of reactive oxygen species (ROS).[5]

-

ULK1/2 Inhibition: ULK1 and its homolog ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy.[1][6] Autophagy is a cellular recycling process that can be activated in response to oxidative stress to remove damaged organelles and proteins, thereby promoting cell survival. Inhibition of ULK1/2 by this compound blocks this protective mechanism.[2][6]

The concurrent inhibition of these two pathways creates a synergistic effect, leading to a substantial elevation of intracellular ROS levels and subsequent induction of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Target | IC50 (nM) | Assay Type |

| ULK1 | 2.9 | Cell-free kinase assay |

| ULK2 | 1.1 | Cell-free kinase assay |

Table 1: In vitro kinase inhibitory activity of this compound.[1][2]

| Cell Line | Treatment | Observed Effect |

| A549 | 5 µM this compound for 8h | Elevated ROS levels[3] |

| NCI-H460 | 0-10 µM this compound for 8-24h | Dose-dependent increase in apoptotic cells[2][3] |

| MNK45 | 0-10 µM this compound for 8-24h | Dose-dependent increase in apoptotic cells[2][3] |

Table 2: Cellular effects of this compound related to oxidative stress.

Key Experimental Protocols

This section details the methodologies used to evaluate the effect of this compound on oxidative stress and cellular viability.

Cell Culture and Treatment

-

Cell Lines: A549 (non-small cell lung cancer), NCI-H460 (non-small cell lung cancer), and MNK45 (gastric cancer) cells were utilized.[3]

-

Culture Conditions: Cells were maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, the compound was diluted to the desired final concentrations (ranging from 0 to 10 µM) in the cell culture medium.[2][3] Treatment durations varied from 8 to 24 hours depending on the specific assay.[2][3]

Measurement of Reactive Oxygen Species (ROS)

-

Principle: The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cells were seeded in multi-well plates and allowed to adhere overnight.

-

The cells were then treated with this compound at the indicated concentrations and for the specified duration (e.g., 5 µM for 8 hours for A549 cells).[3]

-

Following treatment, the cells were washed with phosphate-buffered saline (PBS).

-

Cells were then incubated with DCFH-DA staining solution in the dark.

-

After incubation, the fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. The increase in fluorescence intensity correlates with the level of intracellular ROS.[5]

-

Apoptosis Assay

-

Principle: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Cells were treated with this compound as described above (e.g., 0-10 µM for 24 hours for NCI-H460 and MNK45 cells).[3]

-

After treatment, both floating and adherent cells were collected.

-

The cells were washed with cold PBS and then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension.

-

The mixture was incubated in the dark at room temperature.

-

The stained cells were analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells were quantified.[3]

-

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of this compound-induced oxidative stress and apoptosis.

Caption: Experimental workflow for measuring intracellular ROS levels.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are sensitive to shifts in oxidative stress. Its dual inhibitory action on NUAK1 and ULK1/2 effectively dismantles two key cellular defense mechanisms, leading to a significant accumulation of ROS and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader implications of targeting oxidative stress pathways in disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sapphire Bioscience [sapphirebioscience.com]

MRT68921: A Potent Dual Inhibitor of ULK1 and ULK2 Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent, cell-permeable, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4][5] These serine/threonine kinases are critical for the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1 and ULK2 attractive therapeutic targets. This document provides a comprehensive overview of the inhibitory activity of this compound, detailed experimental protocols for its characterization, and a visualization of its role in the autophagy signaling pathway.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against ULK1 and ULK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type |

| ULK1 | 2.9 | Cell-free assay |

| ULK2 | 1.1 | Cell-free assay |

Data sourced from multiple references.[1][2][3][4][5]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The IC50 values of this compound against ULK1 and ULK2 were determined using a cell-free kinase assay.[1]

Materials:

-

Recombinant GST-ULK1 or GST-ULK2

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol[1]

-

ATP (cold)

-

[γ-32P]ATP

-

Substrate (e.g., Myelin Basic Protein)

-

Glutathione-Sepharose column (for purification of recombinant kinases)

-

SDS-PAGE gels

-

Nitrocellulose membrane

-

Autoradiography film or digital imager

Procedure:

-

Enzyme Preparation: Recombinant GST-ULK1 or GST-ULK2 is expressed in a suitable system (e.g., Sf9 or 293T cells) and purified using a glutathione-Sepharose column.[1]

-

Kinase Reaction:

-

Reaction Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer.[1]

-

Analysis:

-

The reaction products are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]

-

The incorporation of the radiolabeled phosphate into the substrate is detected by autoradiography.[1]

-

The intensity of the signal is quantified to determine the kinase activity at each inhibitor concentration.

-

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophagy Flux Assay

The effect of this compound on autophagic flux in cells can be assessed by monitoring the levels of LC3-II.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 (a lysosomal inhibitor)

-

Lysis buffer

-

Antibodies: anti-LC3, anti-p62, anti-ATG13 (and phospho-specific antibodies), and a loading control (e.g., anti-tubulin)

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis: Cells are harvested and lysed.

-

Immunoblotting:

-

Cell lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with primary antibodies against LC3, p62, and other autophagy markers.

-

The levels of LC3-II and p62 are quantified and normalized to a loading control. An increase in LC3-II and p62 in the presence of this compound indicates a blockage of autophagic flux.

-

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the central role of the ULK1/2 complex in the initiation of autophagy and the point of inhibition by this compound.

Caption: ULK1/2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound.

References

Suppression of the MRT68921 Signaling Pathway: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent, dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2][3][4] Its mechanism of action involves the suppression of distinct but interconnected signaling pathways, leading to antitumor activities. This technical guide provides an in-depth overview of the this compound signaling pathway suppression, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound has emerged as a significant molecule of interest in cancer research due to its ability to concurrently inhibit two critical kinases, NUAK1 and ULK1/2.[1][2][3][4] NUAK1 is implicated in cancer cell survival and resistance to oxidative stress, while ULK1/2 are key initiators of the autophagy process, a cellular recycling mechanism that can promote tumor cell survival under stress. By dually targeting these pathways, this compound offers a multi-pronged approach to inducing cancer cell death. This guide will dissect the signaling cascades affected by this compound, present its efficacy in quantitative terms, and provide detailed methodologies for key experimental validations.

Core Signaling Pathways Modulated by this compound

This compound exerts its primary effects through the inhibition of two major signaling pathways: the NUAK1-mediated cell survival pathway and the ULK1/2-mediated autophagy pathway.

Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway

NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, plays a crucial role in protecting cancer cells from oxidative stress. A key downstream signaling cascade regulated by NUAK1 involves Myosin Phosphatase Target Subunit 1 (MYPT1) and Glycogen Synthase Kinase 3 Beta (Gsk3β). This compound-mediated inhibition of NUAK1 leads to a dose-dependent decrease in the phosphorylation of both MYPT1 and Gsk3β.[5] This disruption of the NUAK1/MYPT1/Gsk3β axis contributes to increased oxidative stress and subsequent apoptosis in cancer cells.[5]

Caption: NUAK1 Signaling Pathway Suppression by this compound.

Inhibition of the ULK1/2-Mediated Autophagy Pathway

ULK1 and its homolog ULK2 are serine/threonine kinases that are essential for the initiation of autophagy. Autophagy is a catabolic process that allows cells to degrade and recycle cellular components, which can be a pro-survival mechanism for cancer cells under metabolic stress. This compound potently inhibits both ULK1 and ULK2, thereby blocking the initiation of autophagy.[1][2][3][4] This inhibition leads to an accumulation of stalled early autophagosomal structures and prevents the protective effects of autophagy in cancer cells.[6]

Caption: ULK1/2-Mediated Autophagy Inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| ULK1 | 2.9 | [1][2][3][4][6][7] |

| ULK2 | 1.1 | [1][2][3][4][6][7] |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 1.76 | [5][8][9] |

| A549 | Non-small cell lung cancer | 2.5 - 5 | [5] |

| H1299 | Non-small cell lung cancer | 5 - 10 | [5] |

| MNK45 | Gastric cancer | 2.5 - 5 | [5] |

| U251 | Glioblastoma | 5 - 10 | [5] |

| 4T1 | Breast cancer | 2.5 - 5 | [5] |

| HeLa | Cervical cancer | 5 - 10 | [5] |

| HepG2 | Liver cancer | 5 - 10 | [5] |

| K562 | Chronic myeloid leukemia | 5 - 10 | [5] |

| MOLM-13 | Acute myeloid leukemia | 2.5 - 5 | [5] |

| MV4-11 | Acute myeloid leukemia | 1 - 2.5 | [5] |

| U937 | Histiocytic lymphoma | 5 - 10 | [5] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Administration Route & Dosage | Outcome | Reference |

| NCI-H460 Xenograft | Subcutaneous, 10-40 mg/kg/day for 7 days | Significant reduction in tumor volume | [3][4] |

| MNK45 Xenograft | Subcutaneous, 20 mg/kg every 2 days for 7 treatments | Significant reduction in tumor volume | [3][4] |

| 4T1 Lung Metastasis | Intraperitoneal, 20 mg/kg/day for 7 days | Reduced number of lung metastatic nodules | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound research.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Seed 100 µL of cell suspension (approximately 5,000 cells/well) into 96-well plates.[8][10]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the different concentrations of this compound to the respective wells.[8][10] A vehicle control (DMSO) should be included.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[8][10]

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Caption: CCK-8 Cell Viability Assay Workflow.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (1-5 x 10⁵) by centrifugation.[5] For adherent cells, use trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Caption: Apoptosis Analysis Workflow.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MYPT1, anti-p-Gsk3β, anti-LC3, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized).

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., NCI-H460, MNK45)

-

This compound solution for injection (dissolved in a suitable vehicle like DMSO and diluted in saline)

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[6][7][11]

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at the specified dose and schedule.[6][7][11]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent that effectively suppresses cancer cell growth and survival by dually inhibiting the NUAK1 and ULK1/2 signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute relevant preclinical studies. The detailed methodologies and visual representations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the mechanism of action of this compound and to support its continued development as a novel anticancer therapy.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. ptglab.com [ptglab.com]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of MRT68921: A Dual ULK1/2 and NUAK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This dual inhibitory action disrupts fundamental cellular processes such as autophagy and oxidative stress response, leading to significant antitumor activity.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its effects on key signaling pathways.

Introduction

Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive metabolic stress.[3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy.[3][4] NUAK1 is involved in protecting cancer cells from oxidative stress.[1] The simultaneous inhibition of these pathways presents a promising strategy for cancer therapy. This compound was identified as a potent dual inhibitor of ULK1/2 and NUAK1, demonstrating cytotoxic effects in a variety of cancer cell lines and in vivo tumor models.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Data sourced from multiple studies.[2][5][6][7][8]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 1.76 - 8.91 |

| H1299 | Non-small cell lung cancer | 1.76 - 8.91 |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| MNK45 | Gastric cancer | 1.76 - 8.91 |

| U251 | Glioblastoma | 1.76 - 8.91 |

IC₅₀ values represent the concentration range observed across various experiments.[1][2]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Dose and Schedule | Outcome |

| NCI-H460 | 20 mg/kg/day or 40 mg/kg/day, subcutaneous injection | Significant decrease in tumor growth compared to control.[1] |

| MNK45 | 20 mg/kg, subcutaneous injection, every 2 days for 7 treatments | Significant decrease in tumor volume.[2] |

| 4T1 | 20 mg/kg, intraperitoneal injection, daily for 7 days | Reduced number of lung metastatic nodules.[2] |

Mechanism of Action

This compound exerts its antitumor effects through a multi-pronged mechanism:

-

Inhibition of Autophagy: By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, a key survival mechanism for cancer cells under stress.[2][4] This leads to the accumulation of stalled early autophagosomal structures.[8]

-

Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in cancer cells, as evidenced by increased Annexin V staining and cleavage of PARP1.[1]

-

Elevation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, leading to oxidative stress and DNA damage in cancer cells.[1]

-

Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway: this compound downregulates the phosphorylation of MYPT1 and Gsk3β, which are downstream targets of NUAK1 and are involved in protecting cancer cells from oxidative stress.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

In Vitro ULK1/ULK2 Kinase Assay

Recombinant GST-tagged ULK1 or ULK2 is incubated with a substrate (e.g., myelin basic protein) in a kinase assay buffer containing ATP and the test compound (this compound) at various concentrations. The reaction is typically carried out at 30°C for a specified time and then stopped. The amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-³²P]ATP) and autoradiography, or through antibody-based detection methods like ELISA or Western blot. The IC₅₀ value is then calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (CCK-8) Assay

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours). Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.[1]

Apoptosis Analysis by Annexin V/PI Staining

Cells are treated with this compound at various concentrations for a defined time. Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

Reactive Oxygen Species (ROS) Detection

Cells are treated with this compound for a specified time. Following treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C in the dark. After incubation, the cells are washed, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[1]

Western Blot Analysis

Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ULK1, p-ULK1, NUAK1, p-MYPT1, p-Gsk3β, LC3B, PARP, GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Mouse Model

Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H460 or MNK45). When tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a defined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.[1][2]

Conclusion

This compound is a promising preclinical candidate that demonstrates potent antitumor activity through the dual inhibition of ULK1/2 and NUAK1. Its ability to concurrently disrupt autophagy and the cellular response to oxidative stress provides a strong rationale for its further development as a cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the continued investigation of this compound and similar targeted therapies.

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound | Autophagy | TargetMol [targetmol.com]

- 7. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to MRT68921: A Dual ULK1/NUAK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MRT68921, a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1). This guide details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols to support its application in research and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a pyrimidine-based core structure. Its chemical identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide[1] |

| CAS Number | 1190379-70-4 (free base)[2][3][4][5][6][7] |

| Chemical Formula | C₂₅H₃₄N₆O[3][4][6][7][8] |

| Molecular Weight | 434.58 g/mol [3][4][5][6] |

| Canonical SMILES | CN1CC2=CC=C(C=C2CC1)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5[6][7] |

Quantitative Biological Data

This compound demonstrates high potency against its primary kinase targets and exhibits significant cytotoxic effects in various cancer cell lines.

Table 2.1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| ULK1 | 2.9 | [2][4] |

| ULK2 | 1.1 | [2][4] |

| AMPK | 45 | [2] |

| CK2 | 280 | [2] |

Table 2.2: Cytotoxic Activity (IC₅₀) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [3] |

| MNK45 | Gastric cancer | 1.76 - 8.91 | [3] |

| A549 | Non-small cell lung cancer | 1.76 - 8.91 | [2] |

| H1299 | Non-small cell lung cancer | 1.76 - 8.91 | [2] |

| U251 | Glioblastoma | 1.76 - 8.91 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the dual inhibition of two key kinases, ULK1 and NUAK1, impacting the fundamental cellular processes of autophagy and oxidative stress response.

Inhibition of ULK1/2 and Autophagy

ULK1 and its homolog ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy, a cellular recycling process.[5][6] Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Upon mTOR inhibition (e.g., starvation), ULK1 becomes active and phosphorylates downstream components like ATG13, initiating the formation of the autophagosome.[5]

This compound potently inhibits the kinase activity of both ULK1 and ULK2.[4] This inhibition prevents the phosphorylation of downstream autophagy-related proteins, blocking autophagic flux and leading to the accumulation of stalled, early-stage autophagosomal structures.[6][7]

Caption: ULK1-Mediated Autophagy Pathway Inhibition by this compound.

Inhibition of NUAK1 and Induction of Apoptosis

NUAK1 is a kinase involved in protecting cancer cells from oxidative stress.[2][8] It phosphorylates and regulates the downstream effectors MYPT1 and Gsk3β.[2] The NUAK1-mediated phosphorylation of these substrates helps cancer cells mitigate high levels of reactive oxygen species (ROS) and evade apoptosis.

This compound is also a potent inhibitor of NUAK1.[2][4] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1 and Gsk3β.[2] This disruption of the antioxidant defense mechanism leads to an increase in intracellular ROS levels, subsequent DNA damage (indicated by PARP1 cleavage), and ultimately, apoptosis in cancer cells.[2]

Caption: NUAK1 Signaling Pathway and Induction of Apoptosis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on ULK1/2 kinase activity.

Reagents and Materials:

-

Recombinant GST-ULK1 or GST-ULK2

-

Kinase assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution: 30 µM "cold" ATP with 0.5 µCi [γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

SDS-PAGE sample buffer

-

Glutathione-Sepharose column (for purification if needed)

Procedure:

-

Prepare reaction mixtures containing kinase assay buffer, recombinant ULK1/2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-warm the reaction mixtures to 25 °C for 5 minutes.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction for 5 minutes at 25 °C.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Analyze the phosphorylation signal by autoradiography and quantify using appropriate software. Compare the results with an immunoblot for total protein to ensure equal loading.

Caption: Experimental Workflow for In Vitro Kinase Assay.

Cell-Based Autophagy Assay

This protocol assesses the effect of this compound on autophagic flux in cultured cells.

Reagents and Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines

-

Complete medium (DMEM with 10% FBS, penicillin/streptomycin)

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound (1 µM working concentration)

-

Bafilomycin A1 (50 nM, an inhibitor of autophagosome-lysosome fusion)

-

Lysis buffer

-

Antibodies: anti-LC3, anti-p62, anti-ATG13, anti-phospho-ATG13, and a loading control (e.g., anti-tubulin)

Procedure:

-

Culture cells to approximately 75% confluency.

-

For induction of autophagy, wash cells twice and incubate in EBSS for 1 hour. Use a complete medium as a control.

-

Treat cells with this compound (1 µM) or vehicle (DMSO) during the 1-hour incubation. A Bafilomycin A1 treated group should be included to measure autophagic flux.

-

After treatment, lyse the cells and collect the protein extracts.

-

Perform Western blot analysis using the specified antibodies to detect changes in LC3-II (lipidated form), p62 (autophagy substrate), and phosphorylation of ATG13. A blockage in autophagy by this compound will prevent the degradation of p62 and the further increase of LC3-II seen with Bafilomycin A1 alone.

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MRT68921: A Technical Guide on Solubility, Stability, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual specificity for Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] Its ability to modulate critical cellular processes such as autophagy and oxidative stress response positions it as a significant tool in cancer research and other therapeutic areas.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside a detailed exploration of its core signaling pathways. The information is presented to support the effective design and execution of preclinical research and development programs.

Physicochemical Properties

This compound, with the chemical formula C25H34N6O, has a molecular weight of 434.58 g/mol for the free base.[3][4] It is a crystalline solid at room temperature.[4]

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature and the use of fresh, anhydrous solvents.[3] For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[3]

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥2.2 mg/mL | Ultrasonic and warming may be required.[5] |

| 3 mg/mL | ||

| 5 mg/mL | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] | |

| 7 mg/mL | ||

| 10 mg/mL | Heating is recommended.[6] | |

| Ethanol | < 1 mg/mL | Insoluble or slightly soluble.[6] |

| 2 mg/mL | ||

| Water | Insoluble | [3][7] |

| < 1 mg/mL | Insoluble or slightly soluble.[6] | |

| Dimethylformamide (DMF) | 5 mg/mL | |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity.

Solid Form

When stored as a powder at -20°C in a dry, dark place, this compound is stable for at least three to four years.[3][4][8]

Stock Solutions

For stock solutions, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[3][7] Under these conditions, the solution is stable for at least one year.[6] If stored at -20°C, the stock solution should be used within one month.[7] Mixed solutions for in vivo use should be prepared fresh for optimal results.[3]

Core Mechanism of Action and Signaling Pathways

This compound is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[2][3][6] It also inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[1] This dual inhibition leads to significant antitumor activities by disrupting the balance of oxidative stress signals and inducing apoptosis.[1]

Inhibition of the ULK1/2 Autophagy Pathway

This compound directly inhibits the kinase activity of the ULK1/2 complex, a critical initiator of the autophagy cascade. This inhibition blocks the maturation of autophagosomes, leading to an accumulation of stalled early autophagic structures.[3][8] The disruption of autophagic flux is a key mechanism of its anticancer effects.

Caption: Inhibition of the ULK1/2-mediated autophagy pathway by this compound.

Inhibition of the NUAK1 Survival Pathway

This compound also targets NUAK1, a kinase that protects cancer cells from oxidative stress by phosphorylating downstream targets like MYPT1 and Gsk3β.[1] By inhibiting NUAK1, this compound increases the levels of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][9]

Caption: this compound inhibits the NUAK1 pro-survival pathway, leading to increased ROS and apoptosis.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing the activity of this compound.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of this compound against its target kinases.

Caption: General workflow for an in vitro kinase assay to evaluate this compound activity.

Methodology:

-

Recombinant GST-ULK1 is expressed and purified.[3]

-

Kinase assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[3]

-

The reaction mixture includes the purified kinase, a suitable substrate, 30 μM cold ATP, and 0.5 μCi of [γ-32P]ATP.[3]

-

The reaction is initiated by the addition of ATP and incubated for 5 minutes at 25°C.[3]

-

The reaction is stopped by adding sample buffer, followed by SDS-PAGE and transfer to a nitrocellulose membrane.[3]

-

Kinase activity is assessed by autoradiography and immunoblotting.[3]

Cell-Based Autophagy Assay

This protocol is used to evaluate the effect of this compound on autophagy in a cellular context.

Methodology:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[3]

-

To induce autophagy, cells are washed and incubated in Earle's Balanced Salt Solution (EBSS) for 1 hour.[3]

-

Cells are treated with this compound (e.g., 1 μM) in the presence or absence of an autophagy flux inhibitor like bafilomycin A1 (50 nM).[3]

-

Following treatment, cells are lysed, and protein extracts are analyzed by immunoblotting for autophagy markers such as LC3-II and phosphorylation of ATG13.[3][10]

Conclusion

This compound is a powerful research tool with well-defined inhibitory actions against ULK1/2 and NUAK1. Understanding its solubility and stability is paramount for reliable experimental outcomes. This guide provides a consolidated resource for researchers, offering key data and methodologies to facilitate the investigation of this compound in various preclinical models. The provided signaling pathway diagrams offer a visual representation of its core mechanisms of action, aiding in the interpretation of experimental results and the design of future studies.

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound | Autophagy | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MRT68921 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 is a potent, cell-permeable, dual inhibitor of NUAK1 and ULK1/ULK2 kinases.[1][2][3][4][5][6][7] It has demonstrated significant anti-tumor activities in various cancer cell lines by disrupting the balance of oxidative stress signals and blocking autophagy.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the dual inhibition of two key kinases:

-

NUAK1 (SNF1-like kinase 1): A critical component of the antioxidant defense system necessary for tumor cell survival under metabolic stress.[1] Inhibition of NUAK1 leads to increased reactive oxygen species (ROS) levels.[1]

-

ULK1/ULK2 (Unc-51 like autophagy activating kinase 1/2): Serine/threonine kinases essential for the initiation of autophagy, a cellular process that can promote cancer cell survival.[2][4][5][8] this compound blocks autophagic flux by inhibiting ULK1/2.[2][6]

The combined inhibition of NUAK1 and ULK1/2 results in elevated oxidative stress and suppression of protective autophagy, leading to cancer cell death.[1] this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[1][3]

Data Presentation

Inhibitory Activity